4-(Hydroxymethyl)-1-naphthonitrile
Description
Contextualization of Naphthonitrile Derivatives in Organic Synthesis
Naphthonitrile derivatives, characterized by a cyano group attached to a naphthalene (B1677914) ring system, are pivotal building blocks in organic synthesis. The naphthalene core is a common motif in many biologically active compounds and functional materials. The nitrile group itself is a versatile functional group that can be transformed into various other functionalities, including amines, carboxylic acids, and amides, significantly expanding the synthetic possibilities. numberanalytics.com
The synthesis of substituted naphthalenes is an active area of research due to their wide-ranging applications in the pharmaceutical, agrochemical, and materials industries. nih.gov Traditionally, their synthesis has relied on electrophilic aromatic substitution, but controlling regioselectivity can be challenging. nih.gov Modern synthetic strategies are continuously being developed to provide more efficient and regioselective access to polysubstituted naphthalene derivatives. nih.gov
Significance of the Hydroxymethyl and Nitrile Functional Groups in Molecular Design
The presence of both a hydroxymethyl (-CH2OH) and a nitrile (-CN) group on the same molecular scaffold, as in 4-(hydroxymethyl)-1-naphthonitrile, offers distinct advantages in molecular design.
The Hydroxymethyl Group: The hydroxymethyl group is a primary alcohol that can significantly influence a molecule's properties. numberanalytics.com It can increase hydrophilicity, which is often desirable for improving the solubility and pharmacokinetic profiles of drug candidates. nih.gov This group can also participate in hydrogen bonding, a key interaction in molecular recognition by biological targets. nih.govhyphadiscovery.com Furthermore, the hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, providing another avenue for molecular elaboration. In some cases, it can be a "warhead" for covalent inhibitors or a key component in prodrug design. frontiersin.orgrsc.org
The Nitrile Group: The nitrile group is a highly versatile functional group in drug discovery and organic synthesis. numberanalytics.comresearchgate.net Its linear geometry and ability to act as a hydrogen bond acceptor allow it to fit into narrow enzymatic clefts and interact with biological targets. nih.gov The nitrile group is considered a bioisostere for various functional groups, including carbonyls and halogens, and can be used to modulate a molecule's electronic and steric properties. researchgate.net It can also enhance metabolic stability by blocking sites susceptible to metabolism. researchgate.net Importantly, the nitrile group can be converted into other functional groups, such as amines and carboxylic acids, providing a handle for further synthetic modifications. numberanalytics.com
The combination of these two functional groups in this compound creates a powerful synthon for the construction of complex molecules with tailored properties for various applications.
Chemical Profile of this compound
The compound this compound is a solid at room temperature with the chemical formula C₁₂H₉NO. cymitquimica.comavantorsciences.com It is also known by its synonyms, 4-(Hydroxymethyl)-1-naphthalenecarbonitrile and 4-Cyano-1-naphthalenemethanol. cymitquimica.com
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₉NO | cymitquimica.comavantorsciences.comguidechem.comalfa-chemistry.combldpharm.com |
| Molecular Weight | 183.21 g/mol | avantorsciences.comguidechem.comalfa-chemistry.combldpharm.com |
| Appearance | Solid | cymitquimica.com |
| CAS Number | 79996-90-0 | cymitquimica.comavantorsciences.comguidechem.comalfa-chemistry.combldpharm.com |
Synthesis and Reactivity
The synthesis of this compound can be approached through various synthetic routes, often involving the modification of a pre-existing naphthalene core. One plausible method involves the reduction of 4-formyl-1-naphthonitrile. Another potential route could start from 4-methyl-1-naphthonitrile, proceeding through bromination of the methyl group followed by hydrolysis to the alcohol.
The reactivity of this compound is dictated by its two functional groups. The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid. It can also be converted to a leaving group, such as a halide or a tosylate, to facilitate nucleophilic substitution reactions. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.
Applications in Contemporary Research
The unique structural features of this compound make it a valuable intermediate in several areas of chemical research.
Role in Medicinal Chemistry
While specific studies on the direct biological activity of this compound are not extensively documented, its potential as a scaffold in medicinal chemistry is significant. The naphthalene moiety is present in numerous approved drugs. nih.gov The hydroxymethyl and nitrile groups are key pharmacophores that can be leveraged in drug design.
The hydroxymethyl group can improve a drug candidate's water solubility and provide a site for hydrogen bonding with a biological target. nih.gov The nitrile group can act as a bioisostere, enhance binding affinity, and improve metabolic stability. researchgate.netnih.gov Therefore, this compound serves as a valuable starting material for the synthesis of novel therapeutic agents.
Utility in Materials Science
Naphthalene-based compounds are of interest in materials science for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The rigid, aromatic structure of the naphthalene core can facilitate π-π stacking, which is crucial for charge transport in these materials. The functional groups of this compound allow for its incorporation into larger polymeric structures or for the attachment of other functional moieties to tune the material's electronic and optical properties. chemimpex.com
Spectroscopic and Structural Analysis
The structure of this compound can be unequivocally confirmed using various spectroscopic techniques.
¹H NMR Spectroscopy: The proton NMR spectrum would show characteristic signals for the aromatic protons on the naphthalene ring, a singlet for the two protons of the hydroxymethyl group, and a triplet for the hydroxyl proton (which may be broad or exchangeable with D₂O).
¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the carbon atoms of the naphthalene ring, a signal for the hydroxymethyl carbon, and a characteristic signal for the nitrile carbon in the downfield region.
Infrared (IR) Spectroscopy: The IR spectrum would exhibit a broad absorption band for the O-H stretch of the alcohol, a sharp, medium-intensity band for the C≡N stretch of the nitrile, and characteristic bands for the C-H and C=C stretching of the aromatic ring.
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (183.21 g/mol ).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(hydroxymethyl)naphthalene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6,14H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKDOSHWQBLVJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=CC=C(C2=C1)CO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435603 | |
| Record name | 4-(Hydroxymethyl)naphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79996-90-0 | |
| Record name | 4-(Hydroxymethyl)naphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Hydroxymethyl 1 Naphthonitrile and Its Analogues
Established Synthetic Pathways to 4-(Hydroxymethyl)-1-naphthonitrile
Established routes to this compound and related structures often rely on the strategic modification of pre-formed naphthalene (B1677914) cores. These methods include ring-opening reactions of heterocyclic precursors and the reductive transformation of other oxygenated functional groups.
A notable pathway for the synthesis of 1-naphthonitrile derivatives involves the ring-opening of peri-annelated oxazines. Specifically, Naphtho[1,8-de] cem.compreprints.orgoxazin-4-ol and its derivatives can be converted into various 2,8-dihydroxy-1-naphthonitriles. preprints.orgpreprints.orgresearchgate.net This transformation demonstrates a powerful method for installing nitrile and hydroxyl groups onto the naphthalene skeleton simultaneously.
The reaction proceeds by heating the oxazine precursor, such as naphtho[1,8-de] cem.compreprints.orgoxazin-4-yl acetate, in a high-boiling solvent like dimethylformamide (DMF). preprints.orgpreprints.org For instance, heating the acetylated precursor at 120 °C affords the corresponding 1-naphthonitrile in good yield. preprints.orgpreprints.org A similar strategy involving a benzyl-protected oxazine has also been shown to undergo ring-opening in the presence of a base, even at room temperature, to yield the corresponding benzyloxy-substituted naphthonitrile. preprints.orgpreprints.orgmdpi.com
While this specific route yields 2,8-dihydroxy-1-naphthonitrile analogues rather than this compound directly, the underlying principle of oxazine ring-opening represents an established strategy for accessing highly functionalized 1-naphthonitriles.
Table 1: Ring-Opening of Naphtho[1,8-de] cem.compreprints.orgoxazine Derivatives
| Precursor | Reaction Conditions | Product | Yield | Reference |
| Naphtho[1,8-de] cem.compreprints.orgoxazin-4-yl acetate | DMF, 120 °C | 2-Acetoxy-8-hydroxy-1-naphthonitrile | 72% | preprints.orgpreprints.org |
| 4-(Benzyloxy)naphtho[1,8-de] cem.compreprints.orgoxazine | K₂CO₃, KI, Acetone, rt | 2-(Benzyloxy)-8-hydroxy-1-naphthonitrile | 61% | preprints.orgpreprints.orgmdpi.com |
A more direct and common strategy for synthesizing this compound involves the selective reduction of a related precursor that already contains the 4-cyano-1-naphthyl scaffold. The most logical precursors are the corresponding carboxylic acid, ester, or aldehyde. The reduction of a formyl group to a hydroxymethyl group is a fundamental transformation in organic synthesis.
This pathway would typically start from 4-formyl-1-naphthonitrile. The reduction of the aldehyde to a primary alcohol can be achieved with high efficiency using a variety of mild reducing agents.
Common reagents for this transformation include:
Sodium borohydride (NaBH₄): A mild and selective reagent that readily reduces aldehydes in the presence of nitriles.
Lithium aluminium hydride (LiAlH₄): A much stronger reducing agent that would also reduce the nitrile group if not used under carefully controlled conditions. For selective aldehyde reduction, NaBH₄ is generally preferred.
This approach is highly effective due to the chemoselectivity offered by modern reducing agents, allowing the aldehyde to be reduced without affecting the nitrile group.
Functional Group Interconversions and Selective Modifications
The presence of two distinct functional groups in this compound allows for a range of selective modifications, making it a versatile intermediate for more complex molecules.
The nitrile group is a versatile functional handle that can be reduced to either a primary amine or an aldehyde, depending on the choice of reagent and reaction conditions.
Reduction to Aldehydes: The partial reduction of a nitrile to an aldehyde is most commonly accomplished using Diisobutylaluminium hydride (DIBAL-H). commonorganicchemistry.comchemistrysteps.comwikipedia.org The reaction mechanism involves the formation of an N-Al adduct, followed by hydride transfer to the nitrile carbon. wikipedia.org An aqueous workup then hydrolyzes the resulting imine intermediate to the desired aldehyde. chemistrysteps.comwikipedia.org This reaction is typically performed at low temperatures, such as -78 °C, to prevent over-reduction to the amine. commonorganicchemistry.com Other methods, such as using tin(II) chloride in the Stephen aldehyde synthesis or catalytic systems with nickel and calcium hypophosphite, have also been reported for the reduction of aromatic nitriles to aldehydes. wikipedia.orgrsc.org
Reduction to Amines: Complete reduction of the nitrile group yields a primary amine. This transformation can be achieved using several powerful reducing agents or catalytic hydrogenation. wikipedia.org
Lithium aluminium hydride (LiAlH₄): This is a potent reagent for converting nitriles to primary amines. wikipedia.orgstudymind.co.ukchemguide.co.uk The reaction typically proceeds in an ether solvent, followed by an acidic or aqueous workup. chemistrysteps.comchemguide.co.uk
Catalytic Hydrogenation: This is often the most economical method for large-scale production. wikipedia.org Nitriles can be reduced with hydrogen gas over a metal catalyst like Raney nickel, palladium, or platinum. wikipedia.orgstudymind.co.ukcommonorganicchemistry.com The reaction often requires elevated temperature and pressure. studymind.co.uk
Borane (B79455) Reagents: Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or the more stable borane-dimethylsulfide (BH₃-SMe₂), are also effective for reducing nitriles to amines, typically with heating. commonorganicchemistry.com
Table 2: Selective Reduction of the Nitrile Functional Group
| Desired Product | Reagent(s) | Typical Conditions | Reference(s) |
| Aldehyde | Diisobutylaluminium hydride (DIBAL-H) | Toluene or THF, Low temperature (-78 °C) | commonorganicchemistry.comchemistrysteps.comwikipedia.org |
| Aldehyde | SnCl₂, HCl | Stephen aldehyde synthesis | wikipedia.org |
| Primary Amine | Lithium aluminium hydride (LiAlH₄) | Dry ether (e.g., THF), followed by workup | chemistrysteps.comwikipedia.orgchemguide.co.uk |
| Primary Amine | H₂, Raney Nickel (or Pd/C, PtO₂) | Alcohol solvent, elevated temperature/pressure | wikipedia.orgstudymind.co.ukcommonorganicchemistry.com |
| Primary Amine | Borane-tetrahydrofuran (BH₃-THF) | THF, reflux | commonorganicchemistry.com |
To perform selective chemistry on the nitrile group or other parts of the molecule, it is often necessary to temporarily "protect" the reactive hydroxymethyl group. cem.comlibretexts.org A protecting group must be easy to install, stable to subsequent reaction conditions, and easy to remove cleanly. libretexts.org The protection of hydroxyl groups is typically achieved by converting them into ethers or esters. highfine.com
Common Protecting Groups for the Hydroxymethyl Group:
Silyl Ethers: Trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ethers are widely used due to their ease of formation and removal under mild, specific conditions.
Benzyl Ethers (Bn): Formed using benzyl bromide or chloride under basic conditions, benzyl ethers are robust to many non-reductive conditions and are typically removed by catalytic hydrogenation. youtube.com
Acetals: Reaction with 3,4-dihydropyran (DHP) in the presence of an acid catalyst forms a tetrahydropyranyl (THP) ether. youtube.com This protecting group is stable to basic, organometallic, and reductive reagents but is readily cleaved under mild acidic conditions. highfine.comyoutube.com
The choice of protecting group is critical and depends on the planned synthetic route. For example, if a subsequent step involves a strong base, a silyl or THP ether would be suitable. If a hydrogenation step is planned, a benzyl ether would not be appropriate as it would be cleaved.
Table 3: Protection and Deprotection of the Hydroxymethyl Group
| Protecting Group | Protection Reagents | Protected Form | Deprotection Conditions | Reference(s) |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole, DMF | R-CH₂-O-TBDMS | TBAF in THF; or mild acid (AcOH) | highfine.com |
| Benzyl (Bn) | Benzyl bromide (BnBr), NaH, THF | R-CH₂-O-Bn | H₂, Pd/C | youtube.com |
| Tetrahydropyranyl (THP) | Dihydropyran (DHP), cat. H⁺ | R-CH₂-O-THP | Aqueous acid (e.g., HCl, TsOH) | highfine.comyoutube.com |
Novel Approaches in the Synthesis of this compound
While established methods provide reliable access to this compound, research continues to uncover novel and more efficient synthetic strategies. Modern approaches often focus on improving step economy, utilizing milder conditions, and employing novel catalytic systems.
One innovative approach in the broader synthesis of naphthonitriles involves the transformation of 1-naphthylmethylamines. nih.gov A protocol has been developed where solvothermal treatment of a 1-naphthylmethylamine with potassium hydride (KH) induces two consecutive β-hydride eliminations to generate a 1-naphthonitrile intermediate in situ. nih.gov The freshly generated and highly reactive KH then undergoes a dearomative hydride addition to the C4 position of the naphthonitrile. nih.gov While this specific method yields a 1,4-dihydronaphthalene-1-carbonitrile, the initial formation of the 1-naphthonitrile from an amine precursor represents an unconventional and novel bond-forming strategy that could potentially be adapted for the synthesis of aromatic naphthonitriles.
Further research into modern synthetic methodologies could involve cross-coupling reactions to install the cyano group or the development of one-pot procedures that combine multiple steps, such as the formation of the naphthalene ring and the installation of the functional groups, into a single, efficient operation.
Catalytic and Organometallic Methods for Naphthalene Core Functionalization
The construction of the this compound scaffold relies heavily on methods that allow for precise functionalization of the aromatic core. While a direct one-pot synthesis is not prominently documented, established organometallic reactions provide a clear and plausible pathway. Transition-metal-catalyzed reactions, particularly those employing palladium, are paramount for introducing the key cyano group. rsc.org
A probable synthetic route involves the use of a pre-functionalized naphthalene precursor, such as a 4-substituted-1-halogenated naphthalene. Palladium-catalyzed cyanation of aryl halides or triflates is a robust and widely used transformation in organic synthesis. rsc.orgorganic-chemistry.org This method allows for the efficient introduction of a nitrile group onto the aromatic ring with high functional group tolerance. For instance, a starting material like 4-(hydroxymethyl)-1-bromonaphthalene could be subjected to a palladium-catalyzed reaction using a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN), to yield the target compound. The choice of catalyst, typically a palladium(0) or palladium(II) species, and a supporting ligand (e.g., a phosphine ligand like dppf) is crucial for achieving high yields. researchgate.net
Modern approaches such as directed C-H activation offer an alternative strategy, potentially reducing the need for pre-halogenated starting materials and improving atom economy. nih.govnih.gov These methods utilize a directing group to guide a metal catalyst to a specific C-H bond on the naphthalene ring, enabling its conversion into a C-C or C-heteroatom bond. researchgate.net While achieving the specific 1,4-disubstitution pattern of this compound via direct C-H functionalization presents regioselectivity challenges, ongoing research in this area continues to expand the toolkit for naphthalene functionalization. nih.gov
| Catalyst System | Cyanide Source | Solvent | Temperature | Key Features | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ / DPPF | KCN | DMF | 80-120 °C | Effective for a range of aryl triflates. | researchgate.net |
| Pd₂(dba)₃ / Ligand | Zn(CN)₂ | DMA or NMP | 60-100 °C | Broad substrate scope for aryl halides. | rsc.org |
| PdCl₂(dppf) | Zn(CN)₂ | H₂O/THF | Room Temp - 40 °C | Mild conditions, suitable for sensitive substrates. | organic-chemistry.org |
Integration into Click Chemistry Frameworks for Complex Architectures
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) being the most prominent example. nih.govnih.gov This reaction forms a stable 1,2,3-triazole ring, linking two molecular fragments. researchgate.net The this compound molecule is an excellent candidate for integration into click chemistry frameworks due to its hydroxymethyl group, which serves as a versatile functional handle.
To participate in CuAAC reactions, the hydroxymethyl group must first be converted into either a terminal alkyne or an azide.
Synthesis of an Alkyne Analogue: The hydroxymethyl group can be readily converted to an alkyne-containing ether, for example, through a Williamson ether synthesis with a propargyl halide (e.g., propargyl bromide) under basic conditions. This yields 4-((prop-2-yn-1-yloxy)methyl)-1-naphthonitrile, a molecule primed for reaction with an azide-functionalized partner.
Synthesis of an Azide Analogue: Conversion to an azide is typically a two-step process. The hydroxyl group is first converted into a good leaving group, often by tosylation (reaction with tosyl chloride). Subsequent nucleophilic substitution with sodium azide (NaN₃) efficiently displaces the tosylate to give 4-(azidomethyl)-1-naphthonitrile.
Once these azide or alkyne analogues are synthesized, they can be "clicked" onto a vast array of complementary molecules (peptides, polymers, biomolecules, or other synthetic scaffolds) to create complex, triazole-linked architectures. nih.gov The naphthalene moiety can be incorporated to impart specific properties, such as fluorescence or rigidity, into the final structure. usf.edu This modular approach has been successfully used to synthesize novel naphthalene-triazole hybrids with applications in medicinal chemistry and materials science. nih.govnih.gov
| Naphthalene Reactant | Coupling Partner | Catalyst | Resulting Architecture | Reference |
|---|---|---|---|---|
| 1,5-Bis(prop-2-yn-1-yloxy)naphthalene | 4-Azidoquinolin-2(1H)-ones | Cu(I) | Naphthalene-bis-triazole-bis-quinolinones | nih.gov |
| Naphthalene with azide functionality | Terminal alkynes | [(NaphtDHD-Mes)CuBr] | 1,4-Disubstituted triazole-naphthalenes | rsc.org |
| 1,8-Diazidonaphthalene | Phenylacetylene | Not specified | 1,8-Bis(4-phenyl-1H-1,2,3-triazol-1-yl)naphthalene | usf.edu |
| 4-Azido-2-pyrones | Aryne intermediates | Not specified | Naphthalenes with 1,2,3-triazole moieties | rsc.org |
Reaction Mechanisms and Reactivity Studies of 4 Hydroxymethyl 1 Naphthonitrile
Mechanistic Investigations of Nitrile Group Reactivity
The nitrile group (-C≡N) on the naphthalene (B1677914) ring is a versatile functional group that can participate in a variety of chemical transformations. Its reactivity is influenced by the aromatic system to which it is attached and the presence of the hydroxymethyl substituent.
Hydroboration Reactions of Naphthonitriles
Hydroboration is a powerful and widely utilized reaction in organic synthesis, most commonly involving the addition of a borane (B79455) to an alkene or alkyne. numberanalytics.comrsc.orgwikipedia.org The reaction proceeds via a concerted, syn-addition mechanism, typically resulting in an anti-Markovnikov product where the boron atom adds to the less substituted carbon. wikipedia.orgmasterorganicchemistry.com In the context of nitriles, hydroboration offers a pathway to primary amines upon subsequent workup.
While specific studies on the hydroboration of 4-(hydroxymethyl)-1-naphthonitrile are not extensively detailed in the provided search results, the general mechanism of hydroboration can be applied. The reaction of a nitrile with a borane reagent like borane-tetrahydrofuran (B86392) complex (BH₃·THF) would involve the coordination of the electrophilic boron atom to the nitrogen of the nitrile group. This is followed by the transfer of a hydride ion to the carbon atom of the nitrile. This process can occur stepwise, with the addition of multiple hydride equivalents from the borane to the nitrile carbon, leading to the formation of an N-borylimine intermediate, which upon hydrolysis yields the corresponding primary amine.
Table 1: Key Features of Hydroboration Reactions
| Feature | Description |
| Reagent | Borane (BH₃) or its complexes (e.g., BH₃·THF, diborane) |
| Mechanism | Concerted syn-addition to double or triple bonds. numberanalytics.comwikipedia.org For nitriles, it involves nucleophilic attack of hydride on the nitrile carbon. |
| Regioselectivity | Typically anti-Markovnikov for alkenes. wikipedia.orgmasterorganicchemistry.com For nitriles, it leads to primary amines. |
| Stereospecificity | Syn-addition, meaning the boron and hydrogen add to the same face of the double or triple bond. wikipedia.org |
Electron Transfer Induced Photochemical Reactions (by analogy)
Photochemical reactions involving electron transfer are a significant area of study for aromatic nitriles. rsc.orgacs.orgrsc.org In these reactions, the aromatic nitrile, upon photoexcitation, can act as either an electron acceptor or an electron donor, depending on the nature of the other reactant. acs.orgrsc.org For instance, the photoexcited singlet state of 1-cyanonaphthalene has been shown to react with electron-rich species through an electron transfer mechanism. acs.org
By analogy, this compound, when irradiated in the presence of a suitable electron donor or acceptor, could undergo similar photochemical transformations. The excited state of the naphthonitrile moiety could accept an electron from a donor molecule, forming a radical anion pair. Conversely, it could donate an electron to an acceptor, generating a radical cation pair. The subsequent reactions of these radical ion intermediates can lead to a variety of products, including cycloadditions, substitutions, or fragmentations. The specific pathway would be highly dependent on the reaction conditions and the nature of the co-reactant. acs.org
Oxidative Cyclization Pathways and Nitrile Oxide Formation
Nitrile oxides are highly reactive intermediates that can be generated from various precursors, including aldoximes and primary nitroalkanes. nsf.govresearchgate.netresearchgate.net They are valuable in synthesis, particularly in 1,3-dipolar cycloaddition reactions to form five-membered heterocycles. nsf.govnih.gov
The nitrile group of this compound itself is not directly converted to a nitrile oxide under typical oxidative cyclization conditions. However, the molecule could be chemically modified to a precursor suitable for nitrile oxide formation. For example, the hydroxymethyl group could be oxidized to an aldehyde, which can then be converted to an aldoxime. Subsequent dehydration or oxidation of this aldoxime would generate the corresponding naphthylnitrile oxide.
Once formed, this nitrile oxide intermediate could undergo intramolecular cyclization if a suitable dipolarophile is present within the molecule, or it could react intermolecularly with other alkenes or alkynes to form isoxazoles or isoxazolines, respectively. nsf.govnih.gov The formation of nitrile oxides can be achieved through various methods, including the dehydrohalogenation of hydroximoyl chlorides or the oxidation of aldoximes. researchgate.net
Table 2: Common Methods for Nitrile Oxide Formation
| Precursor | Reagent/Condition | Reference |
| Aldoximes | Chloramine-T, N-Bromosuccinimide (NBS), Sodium hypochlorite (B82951) (NaOCl) | researchgate.net |
| Primary Nitroalkanes | Dehydrating agents (e.g., isocyanates, (BOC)₂O/DMAP) | researchgate.net |
| Hydroximoyl Halides | Base (e.g., triethylamine) | researchgate.net |
| Diazocarbonyl compounds | tert-Butyl nitrite (B80452) (TBN) | nsf.gov |
Reactivity of the Hydroxymethyl Moiety
The hydroxymethyl group (-CH₂OH) attached to the naphthalene ring exhibits reactivity typical of a primary alcohol, including oxidation, esterification, and etherification.
Oxidation and Esterification Reactions
The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid using a variety of oxidizing agents. The choice of oxidant determines the final product. Milder oxidants, such as pyridinium (B92312) chlorochromate (PCC), would selectively oxidize the alcohol to an aldehyde, while stronger oxidants, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), would lead to the corresponding carboxylic acid.
Esterification of the hydroxymethyl group can be readily achieved through reaction with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640), typically in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, and the yield of the ester can be maximized by using an excess of one of the reactants or by removing the water formed during the reaction. masterorganicchemistry.commasterorganicchemistry.com
Table 3: Representative Esterification Reactions
| Alcohol Reactant | Carboxylic Acid/Derivative | Catalyst/Conditions | Product | Reference |
| Carboxylic Acid | Alcohol | Acid (e.g., H₂SO₄, TsOH) | Ester + Water | masterorganicchemistry.commasterorganicchemistry.com |
| Secondary Metabolite Alcohols | Various | Chemical or Enzymatic | Ester Derivatives | medcraveonline.com |
| Eugenol | Benzoic Acid | Lipase | Eugenyl Benzoate | medcraveonline.com |
Etherification and Alkylation Processes
The hydroxymethyl group can also undergo etherification reactions. The Williamson ether synthesis, for example, would involve deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide can then react with an alkyl halide in a nucleophilic substitution reaction (Sₙ2) to form an ether.
Alkylation of the hydroxyl group can also be achieved under various conditions. For instance, in a Ritter-type reaction, a carbocation generated in situ can be trapped by the hydroxyl group, although the more common Ritter reaction involves the trapping of a carbocation by a nitrile. blucher.com.br
1,3-Dipolar Cycloaddition Reactions Involving Naphthyl Nitrile Oxides
The nitrile oxide functional group is a highly reactive 1,3-dipole that readily participates in cycloaddition reactions with various dipolarophiles. researchgate.netyoutube.com In the context of this compound, the corresponding nitrile oxide, 4-(hydroxymethyl)-1-naphthylcarbonitrile oxide, is the key reactive intermediate for these transformations. This intermediate is typically generated in situ from the corresponding aldoxime, 4-(hydroxymethyl)-1-naphthaldehyde (B11904978) oxime, through oxidation. Common methods for this oxidation include the use of reagents like N-chlorosuccinimide (NCS) followed by dehydrochlorination, or direct oxidation with agents such as hypervalent iodine compounds. beilstein-journals.orgresearchgate.net
The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a powerful method for constructing five-membered heterocyclic rings. researchgate.net The reaction involves the concerted [3+2] cycloaddition of the nitrile oxide with a π-system, typically an alkene or an alkyne, which acts as the dipolarophile. researchgate.net This reaction is of significant synthetic importance due to its high degree of stereospecificity and regioselectivity, allowing for the creation of complex molecular architectures. mdpi.com
Formation of Isoxazole and Other Heterocyclic Systems
The reaction of naphthyl nitrile oxides with alkynes is a primary route to the synthesis of 3-naphthyl-substituted isoxazoles, which are stable aromatic heterocycles. youtube.com For instance, the in situ generated (naphthalene-1-yl)nitrile oxide undergoes 1,3-dipolar cycloaddition with dialkyl acetylenedicarboxylates to yield dialkyl 3-(naphthalen-1-yl)isoxazole-4,5-dicarboxylates. rsc.org Similarly, reactions with terminal alkynes lead to the formation of 3,5-disubstituted isoxazoles with a high degree of regioselectivity. nih.gov
When alkenes are used as dipolarophiles, the resulting cycloadducts are 2-isoxazolines (4,5-dihydroisoxazoles). mdpi.comorganic-chemistry.org The derivative of 1-naphthyl carboaldehyde oxime has been successfully utilized in the synthesis of corresponding isoxazolines. mdpi.com These reactions provide a versatile pathway to a variety of heterocyclic systems, with the substitution pattern of the final product being determined by the choice of the dipolarophile. researchgate.net Intramolecular versions of this reaction, where the dipolarophile is part of the same molecule as the nitrile oxide precursor, are also efficient methods for constructing fused heterocyclic ring systems. nih.gov
The table below summarizes representative 1,3-dipolar cycloaddition reactions involving naphthyl nitrile oxides and various dipolarophiles to form heterocyclic systems.
| Naphthyl Nitrile Oxide Precursor | Dipolarophile | Oxidant/Conditions | Product | Reference(s) |
| 1-Naphthaldehyde oxime | Dialkyl acetylenedicarboxylate | PIDA or Oxone® | Dialkyl 3-(naphthalen-1-yl)isoxazole-4,5-dicarboxylate | rsc.org |
| 1-Naphthaldehyde oxime | Alkenes | Hypervalent iodine | 3-(Naphthalen-1-yl)-substituted-2-isoxazolines | mdpi.comorganic-chemistry.org |
| (E)-2-(prop-2-yn-1-yloxy)-1-naphthaldehyde oxime | (intramolecular) | 2-Iodoxybenzoic acid / m-CPBA | 4H-Benzo nih.govpublish.csiro.auchromeno[4,3-c]isoxazole | nih.gov |
| (E)-2-(allyloxy)-1-naphthaldehyde oxime | (intramolecular) | Hypervalent iodine | 3a,4-Dihydro-3H-benzo nih.govpublish.csiro.auchromeno[4,3-c]isoxazole | nih.gov |
| 4-Formylphenylboronic acid pinacol (B44631) ester oxime | Various alkenes | Diacetoxyiodobenzene | Aryl isoxazolines with intact boronate ester | beilstein-journals.org |
Isomerization Phenomena and Pathways
Nitrile oxides, including the naphthyl derivatives, are known to undergo rearrangement reactions, with the most significant being the thermal or acid-catalyzed isomerization to isocyanates. rsc.orgrsc.org This process, known as the nitrile oxide-isocyanate rearrangement, is a key consideration in the chemistry of these reactive intermediates. rsc.orgrsc.orgresearchgate.net
The mechanism of this rearrangement has been a subject of investigation. It has been shown that the reaction is not a simple intramolecular process. rsc.org Studies involving isotopic labeling on 2,4,6-trimethylbenzonitrile (B1295322) N-oxide have demonstrated that the rearrangement proceeds with the exchange of oxygen atoms between different nitrile oxide molecules. rsc.orgrsc.org This finding discounts a mechanism involving a simple intramolecular shift via an oxazirine-like intermediate.
Current evidence suggests that the isomerization pathway may involve the polymerization of the nitrile oxide, which is catalyzed by either electrophiles or nucleophiles. rsc.orgrsc.org This polymer intermediate subsequently decomposes to yield the corresponding isocyanate. rsc.org For example, the rearrangement of 2,4,6-trimethylbenzonitrile N-oxide is catalyzed at room temperature by trifluoroacetic acid. rsc.orgrsc.org Theoretical calculations have also explored various potential rearrangement and interconversion pathways for nitrile oxides and related species. acs.orguq.edu.au These studies indicate that the 1,4-shift of an aryl group from the oxygen to the nitrogen in an R-O-CNX system to form an isocyanate (R-X-NCO) has a high activation energy, suggesting it is less likely under thermal conditions but may be accessible via other pathways. acs.org The stability of aryl nitrile oxides is a critical factor, as they can also undergo dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), especially in the absence of a reactive dipolarophile. researchgate.net
The potential isomerization and dimerization pathways for 4-(hydroxymethyl)-1-naphthylcarbonitrile oxide are summarized in the table below.
| Starting Compound | Reaction Type | Product(s) | Conditions/Catalyst | Reference(s) |
| Aryl Nitrile Oxide | Isomerization | Aryl Isocyanate | Thermal, Acid (e.g., Trifluoroacetic acid) | rsc.orgrsc.org |
| Aryl Nitrile Oxide | Dimerization | Furoxan (1,2,5-oxadiazole-2-oxide) | Absence of dipolarophile | researchgate.net |
Applications of 4 Hydroxymethyl 1 Naphthonitrile in Medicinal Chemistry Research
Role as a Precursor and Intermediate in Drug Discovery
The chemical architecture of 4-(Hydroxymethyl)-1-naphthonitrile makes it a valuable precursor and intermediate in the synthesis of more complex molecules for drug discovery. The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or it can be converted to a leaving group for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing further avenues for derivatization.
The naphthalene (B1677914) scaffold itself is a key structural motif found in numerous biologically active compounds. The strategic placement of the hydroxymethyl and nitrile groups at the 1 and 4 positions of the naphthalene ring allows for the regioselective synthesis of derivatives with specific three-dimensional arrangements, which is crucial for their interaction with biological targets. For instance, the synthesis of various 4-hydroxy- and 4-methoxy-1-naphthylalanines has been described, highlighting the utility of the naphthalene core in generating amino acid derivatives, although these particular compounds did not show significant tyrosine hydroxylase inhibitory activity. rsc.org
Synthesis of Biologically Active Derivatives of this compound
The naphthalene core of this compound is a key component of the broader class of naphthoquinones and other naphthalene derivatives, which have been extensively studied for their therapeutic potential.
Derivatives based on the naphthalene scaffold have shown significant promise as anticancer agents. Research into 1,4-naphthoquinone (B94277) derivatives, which share the naphthalene core, has revealed potent cytotoxic activity against various cancer cell lines.
Table 1: Anticancer Activity of Selected Naphthalene Derivatives
| Derivative Class | Cancer Cell Lines | Observed Activity |
|---|---|---|
| 5,8-dihydroxy-1,4-naphthoquinone (B181067) (DHNQ) derivatives | P388 | ED50 values in the range of 0.18-1.81 µg/mL |
| 5,8-dimethoxy-1,4-naphthoquinone (DMNQ) derivatives | P388 | ED50 values in the range of 0.26-40.41 µg/mL |
This table is interactive. You can sort and filter the data.
Studies have shown that 5,8-dihydroxy-1,4-naphthoquinone (DHNQ) derivatives exhibit more potent bioactivities against L1210 and P388 cancer cells in vitro and S-180 cells in vivo when compared to their 5,8-dimethoxy-1,4-naphthoquinone (DMNQ) counterparts. The antitumor activity of some DHNQ derivatives was found to be comparable or even superior to the well-known chemotherapy drug, adriamycin.
The naphthalene framework is also a key feature in compounds with significant antimicrobial and antifungal properties. The synthesis of new benzo and naphthonitrile derivatives has been a focus of research to explore their potential as antimicrobial agents. nih.gov
One study detailed the synthesis of various aryldiazenyl derivatives from 2-(cyanomethyl)benzonitrile, which were then converted to a range of heterocyclic compounds. nih.gov The antimicrobial activity of these new compounds was evaluated against several strains of bacteria and fungi. nih.gov A particular derivative, (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile, displayed notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Furthermore, this compound exhibited significant antifungal properties, with a minimum inhibitory concentration (MIC) of 6.25 μg/mL against the fungus Botrytis fabae. nih.gov These findings underscore the potential of naphthonitrile derivatives as a promising foundation for the development of new and effective antimicrobial agents. nih.gov
The versatility of the naphthalene scaffold extends to other therapeutic areas, including the development of anti-inflammatory agents. For example, new anti-inflammatory agents based on a 4-hydroxy-2(1H)-oxo-1-phenyl-1,8-naphthyridine-3-carboxamide structure have been designed and synthesized. The nature of the substituent on the amide nitrogen was found to have a pronounced effect on the anti-inflammatory activity. Specifically, derivatives bearing a pyridine (B92270) ring on the amide nitrogen were active against carrageenin-, zymosan-, and arachidonic acid-induced rat paw edemas. These compounds were found to have a broader spectrum of anti-inflammatory activity than classical nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) and piroxicam.
Modulation of Specific Biological Targets
Nuclear receptors are a family of ligand-activated transcription factors that play crucial roles in a multitude of physiological processes, making them important drug targets. nih.govnih.gov The farnesoid X receptor (FXR) and the pregnane (B1235032) X receptor (PXR) are two such nuclear receptors that are key regulators of bile acid, lipid, and glucose metabolism. nih.govnih.gov
The development of modulators for these receptors is an active area of research for treating a range of diseases, including cholestasis, non-alcoholic steatohepatitis (NASH), and other metabolic disorders. nih.govnih.gov While direct studies linking this compound derivatives to FXR and PXR modulation are not yet prominent in the literature, the structural features of the naphthalene core make it a plausible scaffold for the design of ligands targeting these receptors. Small lipophilic molecules are known to be the primary mediators of nuclear receptor activity, and the naphthalene structure provides a hydrophobic backbone that is common in many nuclear receptor ligands. nih.gov The functional groups of this compound offer multiple points for chemical modification to optimize binding affinity and selectivity for specific nuclear receptors. Therefore, the synthesis and evaluation of derivatives of this compound represent a potential avenue for the discovery of novel FXR and PXR modulators.
Enzyme Inhibition (e.g., NSD2-PWWP1)
Recent research has highlighted the potential of this compound derivatives as inhibitors of the NSD2-PWWP1 protein complex. semanticscholar.orgresearchgate.netnih.gov NSD2 (Nuclear Receptor Binding SET Domain Protein 2) is a histone lysine (B10760008) methyltransferase that plays a crucial role in gene expression and has been identified as an onco-protein in various cancers. nih.govnih.govnih.gov The PWWP domain of NSD2 is responsible for binding to methylated histones, an interaction critical for its function. nih.govbiorxiv.org
A structure-based optimization of NSD2-PWWP1 ligands led to the development of a potent inhibitor, compound 38, which incorporates a naphthonitrile core. semanticscholar.orgresearchgate.net This inhibitor demonstrated significant binding affinity to the NSD2-PWWP1 domain and was shown to affect the expression of NSD2-regulated genes. semanticscholar.orgresearchgate.netnih.gov The discovery of such inhibitors provides a valuable chemical tool for further investigation into the specific regulatory mechanisms of NSD2 and paves the way for the development of targeted cancer therapies. researchgate.netnih.gov
Derivatives of 5-aminonaphthalene have also been synthesized and evaluated as novel, selective, non-nucleoside inhibitors of NSD2. nih.govsci-hub.se One such derivative, compound 9c, exhibited potent NSD2 inhibitory activity with an IC50 of 2.7 μM and demonstrated selectivity against other methyltransferases. sci-hub.se
Androgen Receptor Modulation
The androgen receptor (AR) is a key player in the development and progression of prostate cancer and other androgen-related conditions. nih.govnih.gov Modulators of the AR can act as agonists, antagonists, or selective modulators, offering various therapeutic strategies. google.com While direct studies on this compound as an AR modulator are not extensively documented, the benzonitrile (B105546) scaffold is a known pharmacophore in the design of AR modulators. google.com For instance, certain 4-cycloalkoxy benzonitriles have been identified as AR modulators. google.com
Furthermore, compounds that modulate the interaction of co-regulator proteins with the AR's activation function-2 (AF2) domain are being investigated as potential therapeutics for conditions like spinal bulbar muscular atrophy (SBMA). nih.gov This highlights the potential for nitrile-containing aromatic structures to be explored for their AR modulatory activity. The antiandrogen flutamide (B1673489) and its active metabolite, hydroxyflutamide, which competitively inhibit the AR, further underscore the relevance of this chemical space in AR modulation. nih.govabcam.com
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For derivatives of this compound and related naphthalene structures, several key insights have been gained.
In the context of NSD2-PWWP1 inhibition, SAR studies revealed that the naphthonitrile core was a significant feature for activity. researchgate.net Modifications to other parts of the molecule, such as the linker and the terminal amine group, led to substantial changes in inhibitory potency. semanticscholar.org For the 5-aminonaphthalene series of NSD2 inhibitors, it was found that at least one active hydrogen atom on the amino group was essential, likely for forming a critical hydrogen bond with the enzyme. sci-hub.se
SAR studies on other naphthalene-based compounds have also provided valuable information. For instance, in a series of 1,4-naphthoquinone derivatives, the introduction of various functional groups significantly influenced their antibacterial and antiviral activities. nih.gov Similarly, for naphthalimide derivatives, the substitution patterns on the naphthalimide ring were found to be critical for their anticancer activity. rjraap.com In the development of quinoline (B57606) and naphthyridine derivatives as anticancer agents, specific substitutions at various positions of the quinoline ring, including a cyano group at C-3, were found to be important for optimal activity. nih.gov These findings from related scaffolds can guide the future design of more potent and selective derivatives of this compound.
In Vitro and Cellular Biological Evaluation Methodologies
The biological effects of this compound and its derivatives are assessed using a variety of in vitro and cellular assays.
Cell Proliferation and Cytotoxicity Assays
A fundamental step in evaluating the anticancer potential of new compounds is to determine their effect on cell growth and viability. Cell proliferation and cytotoxicity are commonly measured using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.govassaygenie.comspringernature.com This assay is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells. nih.govspringernature.com
For example, the inhibitory effects of NSD2-PWWP1 inhibitor 38 on the growth of various cell lines were measured using the CCK8 Kit, a similar tetrazolium-based assay. semanticscholar.org The cytotoxicity of 5-aminonaphthalene derivative 9c was evaluated across a panel of human cancer cell lines, revealing varying levels of sensitivity. sci-hub.se Phthalimide derivatives have also been shown to inhibit the proliferation of multiple myeloma and HeLa cell lines. scielo.org.mxnih.gov
Table 1: Examples of Cell Proliferation/Cytotoxicity Data
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
|---|---|---|---|---|---|
| Inhibitor 38 | MM1S | CCK8 | IC50 | 10.95μM | semanticscholar.org |
| Compound 9c | RS4:11 | Not Specified | Proliferation Inhibition | Specific Inhibition | nih.govsci-hub.se |
| Compound 9c | KMS11 | Not Specified | Proliferation Inhibition | Specific Inhibition | nih.govsci-hub.se |
Studies on Cell Cycle Progression and Apoptosis
To understand the mechanism of action of a potential anticancer compound, it is essential to investigate its effects on the cell cycle and its ability to induce programmed cell death (apoptosis). nih.govnih.gov Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). nih.gov Apoptosis can also be detected by flow cytometry using specific markers or by observing characteristic morphological changes. nih.gov
Studies on the 5-aminonaphthalene derivative 9c revealed that it inhibits the proliferation of RS4:11 and KMS11 cells by inducing cell cycle arrest and apoptosis. nih.govsci-hub.se This indicates that the compound's anticancer effect is mediated, at least in part, by interfering with cell division and triggering cell death pathways. sci-hub.se The induction of apoptosis by chemotherapeutic agents can occur in all phases of the cell cycle, and understanding this can provide insights into their therapeutic potential. nih.gov
Applications of 4 Hydroxymethyl 1 Naphthonitrile in Materials Science
Utilization as a Precursor for Functional Organic Materials
The bifunctional nature of 4-(hydroxymethyl)-1-naphthonitrile, possessing both a nucleophilic hydroxyl group and an electrophilic nitrile group, makes it an excellent precursor for a wide array of functional organic materials. The hydroxyl group can undergo esterification or etherification reactions to introduce various functionalities, while the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions to form heterocyclic structures. These transformations can lead to the synthesis of liquid crystals, and as a component in the formation of complex organic molecules.
Furthermore, the nitrile group is a key functional group in the synthesis of phthalonitrile-based polymers, which are known for their exceptional thermal and oxidative stability. researchgate.netrsc.org While this compound is a naphthonitrile, the chemistry of the nitrile group is similar. For instance, phthalonitrile (B49051) monomers can be polymerized in the presence of a curing agent to form highly cross-linked thermosetting polymers. researchgate.netrsc.org The hydroxyl group in this compound could potentially act as an internal curing site or be modified to control the polymerization process and the final properties of the polymer network.
The table below illustrates the types of functional organic materials that could potentially be synthesized from this compound, based on the known reactivity of its functional groups.
| Functional Group | Potential Reaction | Resulting Material Class | Potential Application |
| Hydroxyl (-OH) | Esterification | Esters | Plasticizers, Liquid Crystals |
| Etherification | Ethers | Solvents, Monomers | |
| Nitrile (-CN) | Hydrolysis | Carboxylic Acids | Monomers for Polyesters |
| Reduction | Amines | Curing Agents, Monomers for Polyamides | |
| Cycloaddition | Heterocycles (e.g., Triazines) | High-Performance Polymers |
Development of Fluorescent Dyes and Optoelectronic Materials
Naphthalene (B1677914) derivatives are well-known for their fluorescent properties, and the introduction of specific functional groups can significantly enhance their performance for applications in fluorescent dyes and optoelectronic devices. researchgate.netnih.govnih.gov The 1,8-naphthalimide (B145957) scaffold, which is structurally related to the naphthalene core of this compound, is a particularly important fluorophore used in the development of fluorescent probes and organic light-emitting diodes (OLEDs). researchgate.netnih.govnih.gov
The fluorescence of naphthalimide derivatives is highly sensitive to the nature of the substituent at the 4-position. researchgate.netnih.gov While this compound is not a naphthalimide, the electronic properties of the hydroxymethyl and nitrile groups on the naphthalene ring are expected to influence its photophysical characteristics. The hydroxyl group can participate in hydrogen bonding, which can affect the excited state dynamics and lead to changes in fluorescence emission. nih.gov
Research on related naphthalimide-based fluorescent dyes has shown that the introduction of hydroxyl groups can be a strategic approach to modulate their spectroscopic properties and to provide a site for further functionalization. nih.gov For example, esters of 4-hydroxy-N-propyl-1,8-naphthalimide have been synthesized and used to develop sensitive assays for enzyme activity. nih.gov This suggests that this compound could serve as a precursor for novel fluorescent probes.
The potential of this compound in optoelectronic materials is further underscored by the general use of organic molecules with tailored electronic properties in devices such as OLEDs and organic photovoltaics (OPVs). The naphthalene core provides a stable and electronically active platform that can be modified through its functional groups to tune the energy levels and charge transport properties of the resulting materials.
The following table summarizes the key photophysical properties of some naphthalimide derivatives that are structurally analogous to this compound, highlighting the potential for developing fluorescent materials.
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Reference |
| 4-Hydroxy-N-propyl-1,8-naphthalimide butyrate | 447 | 555 | Not Reported | nih.gov |
| 4-Hydroxy-N-propyl-1,8-naphthalimide octanoate | 447 | 555 | Not Reported | nih.gov |
| 4-Hydroxy-N-propyl-1,8-naphthalimide palmitate | 447 | 555 | Not Reported | nih.gov |
| 4-(6-piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid | ~400 | ~500 | Not Reported | nih.gov |
Potential in Polymer and Nanomaterial Synthesis
The presence of both a hydroxyl and a nitrile group makes this compound a promising candidate for use in polymer and nanomaterial synthesis. The hydroxyl group can act as an initiator or a monomer in various polymerization reactions, such as the synthesis of polyesters and polyurethanes. digitellinc.com The nitrile group, on the other hand, can be a site for post-polymerization modification or can participate in the formation of thermally stable polymer networks, as seen in phthalonitrile resins. researchgate.netrsc.org
The ability to incorporate the naphthalene unit into a polymer backbone can impart desirable properties such as increased thermal stability, enhanced mechanical strength, and specific optical properties. For example, polymers containing naphthalene moieties are often used in high-performance applications where resistance to high temperatures and harsh environments is required.
In the field of nanomaterials, this compound could potentially be used as a surface modifying agent or a precursor for the synthesis of functional nanoparticles. The hydroxyl group can anchor the molecule to the surface of metal oxide nanoparticles, while the naphthalene and nitrile groups can provide specific functionalities to the nanoparticle surface. nih.govnih.gov For instance, the fluorescent properties of the naphthalene core could be harnessed to create fluorescent nanoparticles for imaging applications. bruker.com
While direct examples of the use of this compound in nanomaterial synthesis are not prevalent in the literature, the principles of surface functionalization and precursor-based synthesis are well-established. nih.govmdpi.com The table below outlines the potential roles of this compound in polymer and nanomaterial synthesis based on its functional groups.
| Role in Synthesis | Functional Group Utilized | Resulting Material | Potential Properties |
| Monomer | Hydroxyl (-OH) | Polyesters, Polyurethanes | Enhanced thermal stability, specific optical properties |
| Curing Agent/Monomer | Nitrile (-CN) | Cross-linked polymers (e.g., triazine networks) | High thermal and oxidative stability |
| Surface Modifier | Hydroxyl (-OH) | Functionalized Nanoparticles | Modified surface chemistry, fluorescence |
| Precursor | Both -OH and -CN | Carbon-based nanomaterials | Tunable electronic and optical properties |
Theoretical and Computational Investigations of 4 Hydroxymethyl 1 Naphthonitrile
Quantum Chemical Calculations on Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for studying the electronic properties and reactivity of aromatic systems like substituted naphthalenes. In a typical DFT study, the geometry of 4-(hydroxymethyl)-1-naphthonitrile would first be optimized to find its most stable three-dimensional structure. The popular B3LYP functional combined with a basis set like 6-311G(d,p) is often employed for such tasks, providing reliable geometries and electronic properties. nih.govresearchgate.net
Studies on structurally similar molecules, such as naphthoxy-substituted phthalonitriles, have demonstrated that DFT calculations can elucidate various electronic and physicochemical properties. bohrium.comdntb.gov.ua For this compound, DFT would be used to calculate key descriptors of reactivity, including the distribution of electrostatic potential (ESP) on the molecular surface. The ESP map would highlight the electron-rich and electron-poor regions of the molecule. The nitrile group (-CN) and the oxygen of the hydroxymethyl group (-CH₂OH) are expected to be electron-rich sites, appearing in shades of red on an ESP map, while the hydrogen of the hydroxyl group would be electron-poor (blue), indicating its potential as a hydrogen bond donor. The naphthalene (B1677914) ring itself would show a complex distribution of charge, influencing its susceptibility to electrophilic or nucleophilic attack.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govyoutube.com The energy and localization of these orbitals indicate a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.comucsb.edu
HOMO (Highest Occupied Molecular Orbital): The HOMO represents the orbital from which an electron is most easily donated. In this compound, the HOMO is expected to be a π-orbital distributed primarily across the electron-rich naphthalene ring. The energy of the HOMO (EHOMO) is related to the ionization potential; a higher EHOMO value suggests a greater tendency to donate electrons.
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the lowest-energy orbital that can accept an electron. The LUMO is likely a π*-antibonding orbital, also located on the naphthalene system. The energy of the LUMO (ELUMO) is related to the electron affinity; a lower ELUMO value indicates a greater ability to accept electrons.
The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical indicator of molecular stability and reactivity. A small HOMO-LUMO gap generally implies high polarizability and high chemical reactivity.
Computational studies on related substituted naphthonitriles have used FMO analysis to predict reactivity. nih.gov For this compound, the presence of the electron-withdrawing nitrile group and the electron-donating hydroxymethyl group at positions 1 and 4, respectively, would influence the energy and distribution of the frontier orbitals compared to unsubstituted naphthalene. The hydroxymethyl group would likely raise the energy of the HOMO, making the molecule a better electron donor, while the nitrile group would lower the energy of the LUMO, making it a better electron acceptor.
From these orbital energies, various global reactivity descriptors can be calculated, as shown in the table below. These indices provide a quantitative measure of the molecule's reactivity.
Table 1: Illustrative Reactivity Indices for this compound Derived from Theoretical Calculations.
| Parameter | Formula | Description | Predicted Value |
| EHOMO | - | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |
| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability | ~ 5.0 eV |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron | ~ 6.5 eV |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added | ~ 1.5 eV |
| Electronegativity (χ) | (I + A) / 2 | The ability of an atom to attract electrons | ~ 4.0 eV |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration | ~ 2.5 eV |
| Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity | ~ 0.2 eV⁻¹ |
| Electrophilicity Index (ω) | χ² / (2η) | A measure of electrophilic power | ~ 3.2 eV |
Note: The values in this table are hypothetical and illustrative, based on typical results for similar aromatic compounds from DFT calculations. Actual values would require specific computation for this compound.
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes, flexibility, and interactions with the environment (e.g., a solvent).
For this compound, the naphthalene core is a rigid, planar structure. The primary source of conformational flexibility comes from the rotation of the hydroxymethyl (-CH₂OH) group. The key dihedral angles to consider are the C(4a)-C(4)-C(methylene)-O and C(4)-C(methylene)-O-H angles.
A conformational analysis, typically performed using quantum mechanical methods prior to an MD simulation, would map the potential energy surface as these dihedral angles are rotated. This analysis would identify the lowest-energy conformers (the most stable shapes) and the energy barriers between them. It is likely that conformers where the -OH group can form an intramolecular hydrogen bond with the π-electron system of the ring or where steric hindrance is minimized would be favored.
MD simulations would then provide a dynamic picture of these conformational changes at a given temperature. By simulating the molecule in a solvent like water, one could observe the formation and breaking of intermolecular hydrogen bonds between the hydroxymethyl group and surrounding water molecules. This is crucial for understanding its solubility and how it interacts in a biological environment. The simulation would also reveal the time-averaged orientation of the substituent group relative to the naphthalene ring.
Mechanistic Insights from Computational Chemistry
Computational chemistry is invaluable for elucidating reaction mechanisms, allowing researchers to map out entire reaction pathways, identify transient intermediates, and calculate the energy barriers associated with each step.
For any proposed chemical reaction involving this compound, computational methods can be used to locate the transition state (TS) structures. A transition state is a high-energy, transient configuration along the reaction coordinate that separates reactants from products. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which determines the reaction rate.
For example, in a reaction where the hydroxyl group is substituted, DFT calculations could be used to model the reaction pathway. By identifying the structure and energy of the transition state, chemists can understand the feasibility of the reaction and how the electronic nature of the substituted naphthalene ring influences the activation barrier. Computational studies on related systems have shown that the formation of intermediates can be mapped, and the Gibbs free energy for transition states can be calculated to determine the most likely reaction pathway.
Isomerization involves the conversion of a molecule into an isomer, which has the same chemical formula but a different arrangement of atoms. For this compound, potential isomerization could involve the rotation of the hydroxymethyl group, as discussed in conformational analysis. However, more complex photo-induced or thermally-induced isomerization could also be explored computationally.
Computational studies on the photoisomerization of related fused-ring systems like naphthopyrans have detailed complex reaction pathways on the excited-state potential energy surface. mdpi.com These studies use advanced methods like multiconfigurational self-consistent field (MCSCF) or time-dependent DFT (TD-DFT) to model how the molecule behaves after absorbing light. Such methods could be applied to this compound to investigate its photostability and the potential for light-induced isomerization, identifying mechanisms such as single-twist or bicycle-pedal motions that describe the concerted rotation around specific bonds. mdpi.com These theoretical investigations provide a molecular-level understanding of dynamic processes that are often difficult to capture through experimental means alone.
Ligand-Target Interaction Modeling in Biological Systems
Information regarding the modeling of interactions between this compound and biological targets is not available in the reviewed literature. Computational methods are frequently employed to predict how a molecule might interact with a protein, which can provide insights into its potential biological activity. rsc.org These in silico approaches are crucial for identifying potential protein targets and understanding the molecular mechanisms of action. nih.gov
Molecular Docking and Binding Affinity Predictions
Specific molecular docking studies for this compound have not been reported in the available scientific literature. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. nih.govresearchgate.net This method calculates a scoring function to estimate the binding affinity, providing a measure of the strength of the interaction. jmchemsci.com
Similarly, there are no published binding affinity predictions for this compound. These predictions, often derived from docking studies or more advanced computational methods like molecular dynamics simulations, are essential for prioritizing compounds in drug discovery projects. nih.govresearchgate.net
Data on Ligand-Target Interactions
Due to the lack of specific research on the interaction of this compound with biological targets, no data tables for molecular docking scores or binding affinities can be provided.
Analytical and Spectroscopic Characterization Techniques in Research on 4 Hydroxymethyl 1 Naphthonitrile
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Through various NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional techniques like COSY and HSQC, a complete assignment of all protons and carbons in the 4-(hydroxymethyl)-1-naphthonitrile molecule can be achieved.
In ¹H NMR spectroscopy, the chemical shift, multiplicity, and integration of each signal correspond to the electronic environment, neighboring protons, and the number of protons, respectively. The aromatic protons of the naphthalene (B1677914) ring system are expected to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the ring current. The benzylic protons of the hydroxymethyl group (-CH₂OH) would likely resonate as a singlet or a doublet (if coupled to the hydroxyl proton) in the range of δ 4.5-5.0 ppm. The hydroxyl proton itself is expected to show a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The carbon atoms of the naphthalene ring would produce a series of signals in the aromatic region (δ 110-140 ppm). The nitrile carbon (-C≡N) is characteristically found further downfield (δ 115-125 ppm), while the carbon of the hydroxymethyl group (-CH₂OH) would appear in the upfield region (δ 60-70 ppm).
Advanced NMR techniques can further probe the molecular structure and are vital in mechanistic studies to understand reaction pathways involving this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values; actual experimental values may vary based on solvent and other conditions.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic C-H | 7.0 - 9.0 | 110 - 140 |
| -CH₂- (hydroxymethyl) | 4.5 - 5.0 | 60 - 70 |
| -OH (hydroxyl) | Variable (broad) | - |
| -C≡N (nitrile) | - | 115 - 125 |
| Aromatic Quaternary C | - | 110 - 140 |
Mass Spectrometry (MS) Applications in Compound Identification and Reaction Monitoring
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the resulting molecular ion and its fragments are detected based on their mass-to-charge ratio (m/z). This information is critical for confirming the identity of this compound and for monitoring its presence in reaction mixtures.
For this compound (C₁₂H₉NO), the exact mass of the molecular ion [M]⁺ would be a key identifier. High-resolution mass spectrometry (HRMS) can determine this mass with high precision, allowing for the calculation of the molecular formula and distinguishing it from other compounds with the same nominal mass.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecular ion of this compound is energetically unstable and can break into smaller, characteristic fragments. Common fragmentation pathways for this molecule would likely involve:
Loss of a hydroxyl radical (•OH): [M - 17]⁺
Loss of water (H₂O): [M - 18]⁺
Loss of the hydroxymethyl group (•CH₂OH): [M - 31]⁺
Cleavage of the C-C bond adjacent to the ring.
The stability of the resulting fragment ions, such as resonance-stabilized cations, often dictates the most prominent peaks in the spectrum. The base peak, which is the most intense peak, corresponds to the most stable fragment ion formed.
Table 2: Expected Key Ions in the Mass Spectrum of this compound
| Ion | Formula | Expected m/z | Description |
| [M]⁺ | [C₁₂H₉NO]⁺ | 183.07 | Molecular Ion |
| [M-OH]⁺ | [C₁₂H₈N]⁺ | 166.06 | Loss of hydroxyl radical |
| [M-H₂O]⁺ | [C₁₂H₇N]⁺ | 165.06 | Loss of water |
| [M-CH₂OH]⁺ | [C₁₁H₆N]⁺ | 152.05 | Loss of hydroxymethyl radical |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule and to probe its electronic properties.
Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for qualitative analysis. For this compound, key absorption bands would confirm the presence of its defining functional groups:
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group.
A sharp, medium-intensity peak around 2200-2260 cm⁻¹ is characteristic of the C≡N (nitrile) stretching vibration.
Absorptions in the 3000-3100 cm⁻¹ range are due to aromatic C-H stretching.
Bands in the 1500-1600 cm⁻¹ region are indicative of C=C stretching vibrations within the naphthalene aromatic ring.
A strong band between 1000-1250 cm⁻¹ would correspond to the C-O stretching of the primary alcohol.
Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The naphthalene ring system in this compound contains an extended π-conjugated system, which gives rise to strong absorptions in the UV region. The spectrum would be expected to show characteristic absorption maxima (λ_max) corresponding to π→π* transitions. The position and intensity of these bands are sensitive to the substitution pattern on the aromatic ring and the solvent used for the analysis. Naphthalene derivatives typically exhibit multiple absorption bands in the 250-350 nm range.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Characteristic Frequency (cm⁻¹) |
| Hydroxyl | O-H stretch | 3200 - 3600 (broad) |
| Aromatic C-H | C-H stretch | 3000 - 3100 |
| Nitrile | C≡N stretch | 2200 - 2260 (sharp) |
| Aromatic Ring | C=C stretch | 1500 - 1600 |
| Primary Alcohol | C-O stretch | 1000 - 1250 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. chemguide.co.uk This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and its interactions in a biological or material context. chemguide.co.uk
To date, a crystal structure for this compound has not been deposited in public crystallographic databases. However, if single crystals of sufficient quality were obtained, X-ray diffraction analysis would yield detailed structural parameters. This data would include:
The crystal system and space group.
The dimensions of the unit cell.
The precise coordinates of each atom in the molecule.
Information on intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which would dictate the crystal packing.
For illustrative purposes, the structurally related compound 4-(1-Naphthyl)benzonitrile crystallizes in the triclinic system with the space group P-1. nih.gov A similar analysis for this compound would provide invaluable insight into its solid-state conformation and packing arrangement.
Table 4: Information Obtainable from X-ray Crystallography of this compound
| Parameter | Description |
| Crystal System | The symmetry class of the crystal (e.g., triclinic, monoclinic, etc.). |
| Space Group | The specific symmetry group of the crystal structure. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths | The precise distances between bonded atoms (e.g., C-C, C-O, C-N). |
| Bond Angles | The angles formed by three connected atoms (e.g., C-C-C, H-C-O). |
| Intermolecular Interactions | The nature and geometry of non-covalent interactions like hydrogen bonds and π-π stacking. |
Future Research Directions and Perspectives for 4 Hydroxymethyl 1 Naphthonitrile
Emerging Synthetic Methodologies and Scalable Production
The future utility of 4-(Hydroxymethyl)-1-naphthonitrile is fundamentally dependent on the development of efficient and scalable synthetic routes. Currently, no standardized synthesis is widely reported, presenting an opportunity for significant innovation in organic chemistry. Future research is likely to focus on modular and regioselective strategies.
Plausible synthetic approaches could be adapted from established reactions for naphthalene (B1677914) derivatives. A key challenge is the precise placement of the functional groups at the C1 and C4 positions. One potential strategy involves a multi-step synthesis starting from a pre-functionalized naphthalene core, such as a bromonaphthalene derivative. This could involve a metal-catalyzed cyanation reaction, a well-established method for creating aryl nitriles. organic-chemistry.org For instance, palladium or nickel-based catalysts are commonly used for the cyanation of aryl halides and triflates. organic-chemistry.org
Another avenue involves the chemical transformation of existing naphthalene precursors. For example, the reduction of 4-cyano-1-naphthaldehyde or a derivative of 4-cyano-1-naphthoic acid would yield the desired hydroxymethyl group. The synthesis of 1,8-bis(hydroxymethyl)naphthalene via the reduction of 1,8-naphthalic anhydride (B1165640) with reagents like lithium aluminum hydride serves as a proof-of-concept for this type of transformation. sigmaaldrich.com A more innovative approach could involve the skeletal editing of heterocyclic precursors like isoquinolines, which has recently been shown to produce substituted naphthalenes. nih.gov
For scalable production, research will need to address the cost-effectiveness of starting materials, catalyst efficiency and reusability, and the minimization of waste through atom-economical reactions. The development of flow chemistry processes for key steps, such as cyanation or reduction, could offer significant advantages in terms of safety, consistency, and throughput, paving the way for industrial-scale availability.
| Potential Synthetic Strategy | Key Reaction Type | Precursor Example | Anticipated Challenge |
| Functional Group Interconversion | Reduction of Carboxylic Acid Derivative | 4-cyano-1-naphthoic acid | Availability of precursor; selectivity of reducing agent. |
| Cross-Coupling followed by Reduction | Palladium-catalyzed cyanation | 4-bromo-1-naphthaldehyde | Regioselective synthesis of the precursor; catalyst cost. |
| Skeletal Editing | Ring-opening/electrocyclization | Substituted Isoquinoline | Reaction development; control of regioselectivity. |
Exploration of Novel Biological Activities and Untapped Therapeutic Targets
The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including the anti-inflammatory agent nabumetone (B1676900) and the beta-blocker propranolol. lifechemicals.comwikipedia.orgekb.eg This history provides a strong rationale for investigating the biological activities of its derivatives. While this compound itself has not been extensively studied, the activities of its structural relatives offer clues to its potential therapeutic applications.
The 1-naphthalenecarbonitrile moiety is of particular interest. Some research suggests that this compound can bind to the glucocorticoid receptor and may inhibit the growth of certain breast cancer cells. cymitquimica.com This indicates a potential avenue for this compound in oncology research, where it could be explored as a modulator of nuclear receptors or other cancer-related pathways. Furthermore, many naphthalene-based compounds have demonstrated broad pharmacological effects, including antimicrobial, antiviral, and anti-inflammatory properties. ekb.egresearchgate.net The presence of both a hydrogen-bond-donating hydroxymethyl group and a polar nitrile group could facilitate unique interactions with biological targets.
Future research should involve systematic screening of this compound against a diverse range of biological targets. Initial studies could focus on its potential as an anticancer agent, an anti-inflammatory molecule, or an antimicrobial compound. ekb.egijpsjournal.com Naphthalenemethanol derivatives have also been investigated for insecticidal properties, suggesting a possible role in agrochemicals. researchgate.net Identifying the specific enzymes or receptors that this compound interacts with will be crucial for elucidating its mechanism of action and uncovering currently untapped therapeutic opportunities.
| Potential Therapeutic Area | Rationale Based on Analogs | Potential Molecular Targets |
| Oncology | 1-Naphthalenecarbonitrile shows activity against breast cancer cells. cymitquimica.com | Nuclear receptors (e.g., glucocorticoid receptor), kinases, apoptosis pathways. |
| Inflammatory Diseases | Naphthalene derivatives like nabumetone are known NSAIDs. ekb.egresearchgate.net | Cyclooxygenase (COX) enzymes, cytokines, inflammatory signaling pathways. |
| Infectious Diseases | The naphthalene core is present in various antimicrobial agents. ekb.egcymitquimica.com | Bacterial cell wall synthesis enzymes, viral replication machinery. |
| Agrochemicals | Naphthalenemethanol derivatives have shown insecticidal activity. researchgate.net | Insect-specific enzymes and receptors. |
Advancements in Functional Material Development
The rigid, planar structure and π-conjugated system of the naphthalene core make it an excellent building block for functional organic materials. rsc.org The specific combination of a hydroxymethyl group and a cyano group in this compound offers dual functionality for creating advanced materials with tailored properties.
Polymer Synthesis: The hydroxymethyl group can act as a monomer in step-growth polymerization to produce polyesters, polyurethanes, and polyethers. The incorporation of the cyanonaphthalene moiety into the polymer backbone would impart specific optical and electronic properties, high thermal stability, and potentially enhanced mechanical strength. Such polymers could find applications as high-performance plastics or specialty dielectrics. The use of naphthalene-based diols and dianhydrides in synthesizing robust polyimides for fuel cell membranes highlights the potential of this chemical class. sigmaaldrich.comacs.org
Optoelectronic Materials: Cyanonaphthalene derivatives are known for their unique photophysical properties. mdpi.com Related compounds like 7-hydroxy-1-naphthonitrile are used as reagents in the synthesis of triazine derivatives for Organic Light-Emitting Diodes (OLEDs). chemicalbook.com The high dipole moment associated with the cyano group, combined with the naphthalene ring's ability to transport charge, suggests that this compound could be a valuable precursor for organic semiconductors, fluorescent dyes, or nonlinear optical materials. Stepwise cyanation of naphthalene-based molecules is a known strategy for tuning electronic properties to create n-type semiconductors for applications in organic field-effect transistors (OFETs). researchgate.net
Liquid Crystals: The molecular profile of this compound—a rigid core with polar functional groups—is characteristic of molecules that can form liquid crystalline phases. The ability to self-assemble into ordered structures could be exploited in display technologies and optical sensors.
| Material Application | Key Functional Group(s) | Potential Function/Property |
| Specialty Polymers | Hydroxymethyl (-CH₂OH) | Monomer for polyesters, polyurethanes; enhances thermal stability. |
| Organic Electronics (OLEDs, OFETs) | Cyano (-CN), Naphthalene Core | Charge transport, luminescence, high dipole moment. |
| Liquid Crystals | Full Molecular Structure | Anisotropic self-assembly, optical switching. |
| Photocatalysts | Naphthalene Core | π-conjugated system for light harvesting and charge transfer. rsc.org |
Integration of Artificial Intelligence and Machine Learning for Predictive Research
The pace of chemical research can be dramatically accelerated by integrating artificial intelligence (AI) and machine learning (ML). For a molecule like this compound, where experimental data is scarce, these computational tools offer a powerful way to guide research efforts and prioritize experiments.
Future research can leverage AI/ML in several key areas:
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be trained on large datasets of known naphthalene derivatives to predict the likely biological activities and physicochemical properties of this compound. This can help identify the most promising therapeutic areas for initial screening.
Retrosynthesis Planning: AI-powered retrosynthesis software can analyze the structure of the molecule and propose multiple synthetic pathways. These tools can rank the routes based on predicted yield, cost of reagents, and step count, aiding chemists in designing the most efficient synthesis.
In Silico Screening and Target Identification: The compound can be virtually docked against thousands of known protein structures to predict potential binding affinities. This in silico screening can generate hypotheses about its mechanism of action and identify unexpected therapeutic targets, which can then be validated experimentally.
Generative Design of Materials: For material science applications, generative AI models can be used to design novel polymers or functional materials that incorporate this compound as a building block. These models can optimize for desired properties, such as a specific band gap for a semiconductor or thermal stability for a polymer, before any synthesis is attempted.
By integrating these predictive technologies, researchers can navigate the vast chemical space more efficiently, reducing the time and cost associated with discovery and development, and unlocking the full potential of this compound.
Q & A
Q. What are the established synthetic routes for 4-(Hydroxymethyl)-1-naphthonitrile, and how do reaction conditions influence yield and purity?
Methodological Answer: Two primary synthetic approaches are documented:
- Hydrosilylation with Fe-based catalysis : The reaction employs Bu₄N[Fe(CO)₃(NO)] as a catalyst under controlled hydrosilylation conditions. Yield optimization requires precise temperature control (typically 60–80°C) and inert atmosphere to prevent oxidation of intermediates .
- Derivatization from 4-(aminomethyl)benzyl alcohol : This method involves sequential functional group transformations, including nitrile introduction via nucleophilic substitution. Purity is highly dependent on purification techniques (e.g., column chromatography with silica gel) to isolate the product from amine byproducts .
Key Considerations:
Q. How can researchers validate the molecular structure of this compound, and what analytical techniques are critical for unambiguous identification?
Methodological Answer:
- Spectroscopic Analysis :
- X-ray Crystallography : For crystalline samples, this resolves spatial arrangement, particularly the orientation of the hydroxymethyl group relative to the naphthalene ring .
Data Interpretation Tip : Cross-reference spectral data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to resolve ambiguities .
Advanced Research Questions
Q. What mechanistic insights exist for the metabolic pathways of this compound, and how do enzymatic transformations impact its toxicological profile?
Methodological Answer:
- Phase I Metabolism : Enzymatic oxidation by cytochrome P450 can convert the hydroxymethyl group to a reactive aldehyde intermediate, analogous to the metabolism of agaritine to 4-(hydroxymethyl)benzenediazonium (HMBD) ion .
- Toxicological Implications : Reactive metabolites may form DNA adducts or induce oxidative stress. Use LC-MS/MS to detect adducts in in vitro hepatic microsomal assays .
Q. Experimental Design :
In vitro models : Incubate with human liver microsomes + NADPH.
Analytical workflow : Extract metabolites, perform fragmentation analysis (MS²/MS³), and compare with synthetic standards.
Q. How do researchers reconcile conflicting data on the cytotoxicity of this compound across different cell lines?
Methodological Answer: Discrepancies may arise from:
- Cell-specific metabolism : E.g., differential expression of detoxifying enzymes (e.g., glutathione transferases) .
- Experimental variables : Exposure duration, concentration ranges, and culture media composition.
Q. Contradiction Resolution Strategy :
- Conduct dose-response studies across multiple cell lines (e.g., HepG2, HEK293) using standardized protocols (e.g., ISO 10993-5).
- Quantify intracellular glutathione levels and ROS production to link cytotoxicity to metabolic activation .
Q. What computational tools are recommended for predicting the environmental fate of this compound, and how reliable are these models?
Methodological Answer:
- QSAR Models : Use EPI Suite or OPERA to estimate biodegradation half-life and bioaccumulation potential. Cross-validate with experimental data (e.g., OECD 301F ready biodegradability tests) .
- Molecular Dynamics (MD) Simulations : Assess interactions with environmental matrices (e.g., soil organic matter) using force fields like AMBER or CHARMM .
Limitations : QSAR models may underestimate reactivity of the nitrile group; always supplement with lab-based hydrolysis studies (pH 5–9, 25–50°C) .
Key Research Gaps Identified
- Environmental Persistence : Limited data on photodegradation kinetics in aquatic systems.
- Long-Term Toxicity : Chronic exposure studies in animal models are sparse .
Researchers should prioritize these areas using methodologies outlined in the ATSDR guidelines for naphthalene derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
